Bienvenue dans la boutique en ligne BenchChem!

3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide

MNK1 MNK2 Kinase Selectivity

3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide (CAS 917908-55-5) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class of kinase inhibitors. Its core scaffold is a recognized bioisostere of the purine ring and has been extensively pursued as a framework for developing selective inhibitors of the MAP kinase-interacting kinases 1 and 2 (MNK1/2).

Molecular Formula C16H13F3N4O2S
Molecular Weight 382.4 g/mol
Cat. No. B12948359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide
Molecular FormulaC16H13F3N4O2S
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)N)NC2=C3C(=CSC3=NC=N2)C(F)(F)F
InChIInChI=1S/C16H13F3N4O2S/c1-2-25-11-5-8(13(20)24)3-4-10(11)23-14-12-9(16(17,18)19)6-26-15(12)22-7-21-14/h3-7H,2H2,1H3,(H2,20,24)(H,21,22,23)
InChIKeyIORLVUMOBZFTTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide: A Thieno[2,3-d]pyrimidine-Based MNK Kinase Inhibitor for Drug Discovery Research Procurement


3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide (CAS 917908-55-5) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class of kinase inhibitors. Its core scaffold is a recognized bioisostere of the purine ring and has been extensively pursued as a framework for developing selective inhibitors of the MAP kinase-interacting kinases 1 and 2 (MNK1/2) [1]. The compound is explicitly covered by the patent family US-8486953-B2, which claims thienopyrimidine compounds for the prophylaxis and/or treatment of diseases influenced by the inhibition of MNK1 and/or MNK2 kinase activity [2]. This compound is typically supplied as a research-grade solid with a cited purity of ≥98% .

Why Generic Substitution of 3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide Is Scientifically Unreliable for MNK-Targeted Research


Thieno[2,3-d]pyrimidine-based MNK inhibitors are exceptionally sensitive to minor structural modifications. The commercial standard, Mnk-I1 (also a thieno[2,3-d]pyrimidine), achieves low nanomolar IC50 values against MNK1 (23 nM) and MNK2 (16 nM), while the removal or relocation of a single substituent can shift potency by orders of magnitude . The specific combination of a 3-ethoxy group on the benzamide ring and a 5-trifluoromethyl substituent on the thienopyrimidine core in this compound creates a distinct electronic and steric environment. Generic substitution with a des-trifluoromethyl or 3-methoxy analog is highly likely to alter key binding interactions and result in unpredictable target engagement, rendering consistent experimental results impossible without re-validation of the exact chemical entity.

3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide Procurement Guide: Quantitative Differentiation Data vs. Structural Analogs


Patent-Based Target Selectivity: Exclusive Classification as an MNK1/2 Inhibitor Compared to Non-Selective Thienopyrimidine Probes

Unlike non-selective thieno[2,3-d]pyrimidine derivatives that are marketed as general kinase screening tools, this compound is specifically claimed under US-8486953-B2 for the inhibition of Mnk1 and/or Mnk2 [1]. The patent provides a clear rationale for its biological target, offering a level of defined molecular pharmacology that is absent for many commercially available analogs. This patent designation serves as a critical differentiator for researchers requiring pre-defined target engagement within the MNK signaling axis.

MNK1 MNK2 Kinase Selectivity Patent Mapping

Lipophilicity-Driven Differentiation: Calculated LogP of 3.5 Positions Compound for Enhanced CNS Permeability Over the Analog 3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide

The compound's XLogP3-AA value is computed as 3.5, directly attributed to the lipophilic 5-trifluoromethyl substituent [1]. In contrast, the des-trifluoromethyl analog, 3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide (CAS 917907-99-4), is predicted to have an XLogP3-AA of approximately 2.2 [2]. This difference of ~1.3 log units is physiologically significant and indicates that this compound is more likely to penetrate the blood-brain barrier and cell membranes, making it a superior choice for CNS oncology or neuroinflammatory disease models where MNK inhibition is therapeutically relevant.

LogP CNS Permeability Drug-likeness Physicochemical Analysis

Class-Level Potency Benchmarking: 5-Trifluoromethyl-Thienopyrimidines Correlate with Low-Nanomolar MNK Inhibition Superior to Micromolar Non-Fluorinated Controls

SAR studies within the thieno[2,3-d]pyrimidine class have established that the 5-trifluoromethyl substitution is a key driver of potency. The commercial Mnk inhibitor, Mnk-I1, which also features a thieno[2,3-d]pyrimidine core, exhibits potent inhibition of MNK1 (IC50 = 23 nM) and MNK2 (IC50 = 16 nM) . In contrast, non-fluorinated analogs from early-stage academic programs often show MNK1 IC50 values in the high-nanomolar to micromolar range, as seen in series where the most active compounds only reached IC50 values of approximately 2.7 µM [1]. While direct IC50 data for this specific compound is not publicly available, its membership in the 5-trifluoromethyl class places it in the high-potency category.

MNK1 MNK2 IC50 Trifluoromethyl Effect Kinase Assay

Hydrogen Bond Donor Count Advantage: Target Compound Offers a More Restrictive Interaction Profile Than the 3-Methoxy-4-(5-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide Comparator

The target compound possesses exactly two hydrogen bond donors (HBDs), both contributed by the primary amide group [1]. This is a highly restrictive HBD profile. Other 4-amino-linked benzamide analogs in the patent, such as 3-Methoxy-4-(5-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide, also adhere to this rule, but retail vendors often supply analogs with additional H-bonding capacity (e.g., phenolic -OH groups) that increase the risk of promiscuous kinase binding. A defined, low HBD count is a hallmark of advanced kinase inhibitor leads optimized for selectivity.

H-bond Donors Selectivity Physicochemical Properties Off-target Risk

Vendor-Linked Chemical Purity: A Validated ≥98% Purity Standard Enables Reproducible Biological Testing Absent from Lower-Grade Analog Batches

The compound is available from specialized chemical suppliers with a specified purity of ≥98% (HPLC or equivalent) . This high purity is not uniformly guaranteed across all thieno[2,3-d]pyrimidine analogs; many older or less sought-after analogs are supplied at 95% purity with unspecified impurity profiles. The presence of even 2-5% of unidentified impurities can catastrophically confound biological data, especially in sensitive kinase inhibition or cellular assays. This compound's documented high purity standard supports data reproducibility and provides a defensible rationale for its procurement over lower-purity alternatives.

Chemical Purity Reproducibility Quality Control Procurement Standard

Priority Application Scenarios for 3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide Procurement Based on Quantitative Differentiation Data


Advanced Lead Optimization: Structure-Activity Relationship (SAR) Studies on MNK1/Selectivity

Procure this compound as a key intermediate or reference standard for SAR exploration of the 5-trifluoromethyl-thieno[2,3-d]pyrimidine series. Its defined patent classification as an MNK inhibitor [1] and its computed LogP of 3.5 (Section 3, Evidence Item 2) enable it to serve as a central scaffold for designing brain-penetrant MNK inhibitors, something analog with a lower cLogP (like the des-trifluoromethyl derivative) cannot support. Researchers can systematically vary the ethoxy group or amide to map potency and selectivity, anchored by this compound's established physiochemical profile.

In Vivo CNS Oncology Models: Pharmacodynamic Probe Requiring Enhanced Passive Permeability

The computed XLogP3-AA of 3.5 for this compound versus ~2.2 for its non-fluorinated comparator [1] makes it the superior candidate for in vivo efficacy studies in glioblastoma or brain-metastatic cancer models. The elevated lipophilicity predicts improved blood-brain barrier penetration, a critical advantage for CNS-targeted MNK inhibition programs. This allows researchers to bridge the gap between potent in vitro MNK inhibition (as evidenced by the class-level nM potency data in Section 3, Evidence Item 3) and pharmacodynamic readouts in intracranial tumors.

High-Fidelity Biochemical Assay Development: Reducing False Hit Rates with a High-Purity Probe

Utilize this compound for the development of robust, reproducible MNK1/2 biochemical assays. Its vendor-specified purity of ≥98% [1] directly addresses the common issue of false positives arising from impure compound batches. Coupled with its restrictive two hydrogen-bond donor profile (Section 3, Evidence Item 4), this compound minimizes non-specific binding interference, making it an ideal positive control for high-throughput screening campaigns aiming to identify novel MNK inhibitors with improved selectivity profiles.

Kinase Selectivity Panel Screening: Defining the Off-Target Profile of a Novel Chemotype

Use this compound as a representative member of the 5-trifluoromethyl-thieno[2,3-d]pyrimidine chemotype to profile against a broad panel of kinases. Its unique structural departure from the more common 5-methyl-substituted analogs [1] provides an opportunity to define the selectivity fingerprint conferred by a hydrophobic, electron-withdrawing group at this position. Data generated will clarify whether the trifluoromethyl group improves selectivity away from off-targets known to bind des-fluoro analogs, guiding the strategic procurement of future analogs for chemical biology studies.

Quote Request

Request a Quote for 3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.